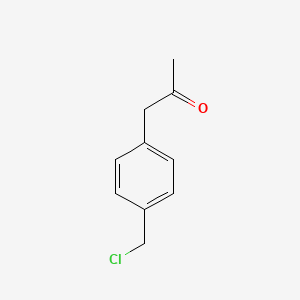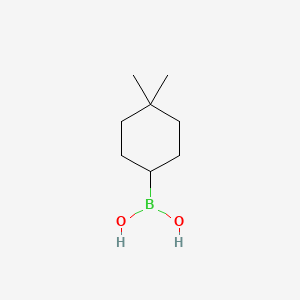
(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound has chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure.
Acetylation: Introduction of the acetic acid group.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
- Oxidized derivatives, reduced forms, or substituted biphenyl compounds.
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and properties.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Used in the production of advanced materials.
- Potential applications in the development of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-2-yl-acetic acid: Lacks halogen substituents.
(3’,4’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine substituent.
(4-Fluoro-biphenyl-2-yl)-acetic acid: Lacks the chlorine substituents.
Uniqueness:
- The presence of both chlorine and fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H9Cl2FO2 |
|---|---|
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
2-[2-(3,4-dichlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-4-1-8(6-13(12)16)11-3-2-10(17)5-9(11)7-14(18)19/h1-6H,7H2,(H,18,19) |
InChI-Schlüssel |
KFUDCBAFIWUNQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)








